CYP2B6-Mediated Hydroxylation Rate: (R)-Bupropion vs. (S)-Bupropion
In a direct head-to-head evaluation using recombinant CYP2B6, (S)-bupropion undergoes hydroxylation at a rate threefold greater than (R)-bupropion at therapeutic concentrations. In human liver microsomes, the differential is 1.5-fold [1]. This stereoselective metabolism directly affects the formation rate of active hydroxybupropion metabolites.
| Evidence Dimension | Hydroxylation rate by recombinant CYP2B6 |
|---|---|
| Target Compound Data | (R)-bupropion: baseline rate (reference) |
| Comparator Or Baseline | (S)-bupropion: 3-fold higher hydroxylation rate |
| Quantified Difference | 3-fold difference (recombinant CYP2B6); 1.5-fold difference (human liver microsomes) |
| Conditions | Recombinant CYP2B6 and pooled human liver microsomes; therapeutic concentrations; stereoselective LC-MS/MS assay |
Why This Matters
Researchers designing CYP2B6 phenotyping assays or studying enantiomer-specific clearance must use isolated (R)-bupropion rather than racemate to avoid confounding from differential metabolic rates.
- [1] Coles R, Kharasch ED. Stereoselective metabolism of bupropion by cytochrome P4502B6 (CYP2B6) and human liver microsomes. Pharm Res. 2008;25(6):1405-1411. View Source
